5-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide
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Description
5-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C25H22ClN7O2 and its molecular weight is 487.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.1523507 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Dishevelled 1 (DVL1) protein , an important player in the WNT/β-catenin pathway . This pathway regulates a vast number of cellular functions, and its dysregulation is correlated with the development of cancer .
Mode of Action
The compound interacts with the DVL1 protein via a shared PDZ domain . It shows selective inhibition of DVL1 binding . This interaction disrupts the normal functioning of the WNT/β-catenin pathway, leading to changes in cellular functions .
Biochemical Pathways
The affected pathway is the WNT/β-catenin pathway . This pathway is crucial for various cellular functions, including cell growth, differentiation, and survival . By inhibiting DVL1, the compound disrupts this pathway, leading to downstream effects that can include the inhibition of cell growth .
Pharmacokinetics
The compound’s efficacy in inhibiting dvl1 suggests that it has sufficient bioavailability to interact with its target .
Result of Action
The compound’s action results in the inhibition of DVL1, disrupting the WNT/β-catenin pathway . This disruption can lead to the inhibition of cell growth, potentially making the compound useful in the treatment of cancers where this pathway is dysregulated .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with DVL1 . .
Properties
IUPAC Name |
5-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O2/c1-14-6-5-7-20(16(14)3)32-23-19(12-29-32)24(28-13-27-23)33-22(10-15(2)31-33)30-25(34)18-11-17(26)8-9-21(18)35-4/h5-13H,1-4H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYKMBHXDSWPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=CC(=C5)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.